(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Description
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic enamide derivative featuring a benzodioxol group, a pyrrolidinone ring, and a 4-methylphenyl substituent. The benzodioxol moiety, a common pharmacophore in medicinal chemistry, is known for enhancing metabolic stability and bioavailability in drug candidates .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-2-6-17(7-3-14)23-12-16(11-21(23)25)22-20(24)9-5-15-4-8-18-19(10-15)27-13-26-18/h2-10,16H,11-13H2,1H3,(H,22,24)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODCQVOTVPGDI-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidinone ring, and the propenamide linkage. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Pyrrolidinone Ring: This step might involve the cyclization of amino acids or their derivatives.
Formation of Propenamide Linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The propenamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with several bioactive molecules:
- Salternamide E : A marine-derived benzodioxol-containing compound exhibits antimicrobial and anticancer properties, highlighting the benzodioxol group’s role in enhancing bioactivity. Unlike the target compound, Salternamide E’s cyclic peptide backbone contributes to its membrane permeability .
- Coumarin-pyrazolone hybrids: These heterocyclic compounds demonstrate anti-inflammatory effects via COX-2 inhibition. The target compound’s pyrrolidinone ring may similarly engage with inflammatory pathways but lacks the coumarin scaffold’s UV-mediated phototoxicity .
- Ferroptosis-inducing compounds (FINs): Enamide-based FINs selectively trigger ferroptosis in oral squamous cell carcinoma (OSCC).
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The benzodioxol group may reduce hepatic clearance compared to non-aromatic analogues, as observed in salternamides .
- Selectivity : Unlike FINs with narrow therapeutic windows, the 4-methylphenyl group in the target compound could enhance tissue specificity, mitigating off-target effects .
Biological Activity
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Studies have shown that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains .
Cytotoxic Effects
Research into the cytotoxic effects of this compound has indicated its potential in cancer therapy. A notable study reported that related compounds exhibited cytostatic activity against pancreatic cancer cell lines, suggesting that this compound may also possess similar properties . Further investigations are required to elucidate the specific pathways through which these effects occur.
The biological activity of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .
- Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that benzodioxole derivatives may modulate GPCR activity, potentially influencing various signaling pathways associated with cellular responses .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzodioxole derivatives revealed that certain modifications led to enhanced antibacterial activity. The tested compounds were evaluated against clinical isolates of Staphylococcus aureus , demonstrating a significant reduction in bacterial growth at concentrations as low as 31.25 µg/mL .
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on pancreatic cancer cell lines (DAN-G). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
